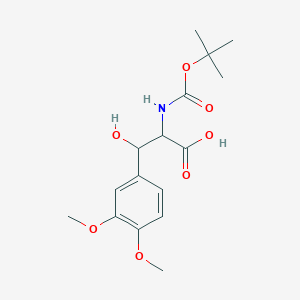

Boc-D-赤藓糖-3-(3,4-二甲氧基苯基)丝氨酸

描述

“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO7 and a molecular weight of 341.36 .

Molecular Structure Analysis

The molecular structure of “Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is represented by the formula C16H23NO7 . This indicates that it contains 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms.Physical And Chemical Properties Analysis

“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” has a molecular weight of 341.36 . More detailed physical and chemical properties were not available in the search results.科学研究应用

Proteomics Research

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine: is utilized in proteomics research for the synthesis of peptides. The protective Boc group allows for the selective formation of peptide bonds under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids during peptide synthesis .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

This compound serves as a precursor in the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. These are important chiral building blocks for pharmaceuticals, such as thiamphenicol, a derivative of l-threo-phenylserine, and l-threo-3,4-dihydroxyphenylserine .

Biocatalysis

In the field of biocatalysis, Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is used to explore the properties and applications of threonine aldolases. These enzymes catalyze carbon–carbon bond formations, creating new stereogenic centers and enabling the production of chiral molecules for drug synthesis .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis, providing a way to introduce the 3,4-dimethoxyphenyl group into target molecules. This can be particularly useful in the synthesis of complex organic molecules where this moiety is required .

Material Science

In material science, the compound’s derivatives can be used to modify the surface properties of materials, potentially impacting the development of new biomaterials or enhancing the functionality of existing ones .

Analytical Chemistry

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine: may be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry or chromatography, to identify or quantify similar compounds in complex mixtures .

Drug Development

As a building block in drug development, this compound is instrumental in the synthesis of various pharmaceutical agents, especially those requiring the specific stereochemistry that the D-threo configuration offers .

Enzyme Mechanism Studies

The compound can be used to study the mechanism of enzymes that recognize D-threo amino acid configurations. Understanding these mechanisms can lead to the development of enzyme inhibitors or activators with therapeutic potential .

未来方向

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGANDYWOMZTRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74315772 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

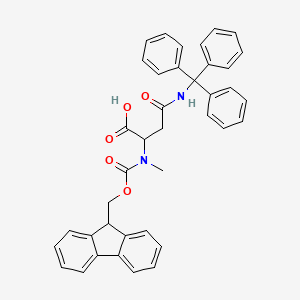

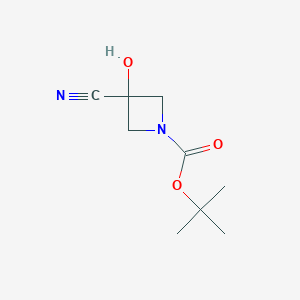

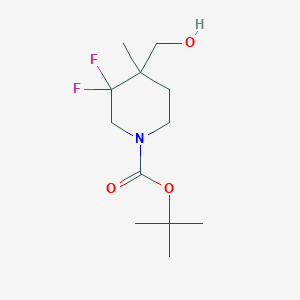

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)

![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)